2,3,5,6-Tetrafluorotyrosine
Overview
Description
2,3,5,6-Tetrafluorotyrosine is a fluorinated derivative of the amino acid tyrosine. It is characterized by the substitution of four hydrogen atoms in the benzene ring of tyrosine with fluorine atoms. This modification imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluorotyrosine typically involves the fluorination of tyrosine derivatives. One common method is the direct fluorination of tyrosine using elemental fluorine or fluorinating agents under controlled conditions. Another approach involves the use of fluorinated precursors in a multi-step synthesis process .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluorotyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the tyrosine moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the fluorinated benzene ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, reduced fluorinated tyrosine, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2,3,5,6-Tetrafluorotyrosine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is employed in the study of protein structures and functions, as the fluorine atoms can serve as probes in nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorotyrosine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can modulate signaling pathways by altering the phosphorylation status of proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoroaniline: Another fluorinated aromatic compound with similar structural features but different functional groups.
2,3,5,6-Tetrafluoropyridine: A fluorinated heterocyclic compound with distinct reactivity and applications.
Uniqueness: 2,3,5,6-Tetrafluorotyrosine is unique due to its combination of a fluorinated aromatic ring and an amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUSMUNGVKVABM-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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